

Unveiling 3-Hydroxybutanamide: A Technical Guide to its Synthesis

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Compound of Interest

Compound Name: 3-Hydroxybutanamide

Cat. No.: B1209564

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A Note on the Historical Context: Despite a thorough review of contemporary chemical literature and historical archives, the specific details surrounding the initial discovery and first reported synthesis of **3-hydroxybutanamide** remain elusive. Early chemical studies often lacked the standardized documentation and digital indexing prevalent today, making the attribution of a definitive "first" synthesis challenging. This guide, therefore, focuses on a well-established and efficient method for its preparation, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction

3-Hydroxybutanamide, also known as β -hydroxybutyramide, is a valuable chiral building block in organic synthesis. Its structure incorporates both a hydroxyl and an amide functional group, rendering it a versatile precursor for the synthesis of various biologically active molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth look at a common and reliable method for the synthesis of **3-hydroxybutanamide**: the ammonolysis of ethyl 3-hydroxybutanoate.

Chemical Profile:

Property	Value
Molecular Formula	C ₄ H ₉ NO ₂
Molecular Weight	103.12 g/mol
CAS Number (Racemic)	24311-45-3
CAS Number ((S)-enantiomer)	197852-03-2
CAS Number ((R)-enantiomer)	223540-10-1
Appearance	White to off-white solid
Melting Point	78-82 °C
Boiling Point	Decomposes upon heating
Solubility	Soluble in water, methanol, ethanol

Synthesis of 3-Hydroxybutanamide via Ammonolysis

The synthesis of **3-hydroxybutanamide** is effectively achieved through the ammonolysis of its corresponding ester, ethyl 3-hydroxybutanoate. This nucleophilic acyl substitution reaction involves the displacement of the ethoxy group of the ester by ammonia.

Reaction Scheme:

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